N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Description
Future Directions
Piperidine derivatives, such as “N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide”, continue to be an area of interest in pharmaceutical research due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like interleukin-2 .
Mode of Action
The sulfonamide group in the compound could potentially act as a nucleophilic attack site .
Biochemical Pathways
Similar compounds have been known to affect pathways related to the function of interleukin-2 .
Pharmacokinetics
The compound’s structure, which includes a sulfonamide group, could potentially influence its pharmacokinetic properties .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound might have an impact on cellular processes related to the function of its targets .
Properties
IUPAC Name |
N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-20-11-7-14-13(15-8-11)17-6-2-3-10(9-17)16-21(18,19)12-4-5-12/h7-8,10,12,16H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGJSKNQAMTIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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